Compound Description: Hu7691 is a potent and selective Akt inhibitor that has shown promise in reducing cutaneous toxicity often associated with other Akt inhibitors in clinical trials. [] It demonstrates low activity in inducing HaCaT (human keratinocyte) apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. []
Relevance: While Hu7691 and N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide have structural differences, both compounds share a core benzamide structure and a 3,4-difluorophenyl substituent. This common feature suggests a potential relationship in their pharmacological properties and warrants further investigation. []
Compound 1 (Structure Not Provided)
Compound Description: Compound 1 is an Akt inhibitor with high Akt2 inhibition and high toxicity against HaCaT keratinocytes. [] It served as the starting point for the development of Hu7691, which aimed to overcome these disadvantages.
Relevance: Although the exact structure of Compound 1 is not disclosed, its description as a precursor to Hu7691 suggests it may also share structural similarities with N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, particularly in the benzamide core and the presence of a 3,4-difluorophenyl substituent. []
Compound Description: This series of compounds, including the lead compound 1 (structure not provided), was explored as Src inhibitors for the treatment of triple negative breast cancer (TNBC). [] While showing potent activity, these compounds exhibited considerable toxicity.
Relevance: While not directly sharing structural features with N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives represent a different class of kinase inhibitors. [] This information could be useful for exploring the broader context of kinase inhibitor development and understanding potential off-target effects of N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide.
Compound Description: Compound 13an is a multikinase inhibitor with potent activity against Src, KDR, and several kinases involved in the MAPK signaling pathway. [] It emerged from the optimization process of the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and demonstrated potent anti-TNBC activity with good pharmacokinetic properties and low toxicity.
Relevance: Similar to the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, 13an offers a point of comparison for understanding the activity and selectivity of N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide within the context of kinase inhibition. []
Compound Description: CB30865 is a quinazolin-4-one-based antitumor agent with a novel mechanism of action that is believed to be folate-independent. [] It exhibits high growth-inhibitory activity but suffers from low aqueous solubility.
Relevance: While structurally distinct from N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, CB30865 highlights the potential of exploring diverse chemical scaffolds for anticancer drug development. [] Its unique biochemical characteristics and non-phase specific cell cycle arrest could be valuable reference points for investigating the mechanisms of action of N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide.
Compound Description: Amisulpride is a second-generation antipsychotic drug used for treating schizophrenia. [, ] In contrast to haloperidol, a first-generation antipsychotic, amisulpride does not significantly increase lipid peroxidation in human plasma in vitro. [, ]
Relevance: Both amisulpride and N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide share the benzamide core structure, suggesting a potential commonality in their metabolic pathways or pharmacophore features. [, ] Examining the structure-activity relationship of amisulpride and its effects on lipid peroxidation might offer insights into potential side effects or metabolic considerations for N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.